molecular formula C18H17N3O5 B11653638 N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B11653638
M. Wt: 355.3 g/mol
InChI Key: YBQHXUPIJDEEQH-JYRVWZFOSA-N
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Description

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Hydrazinecarbonyl Introduction:

    Coupling with Methoxybenzamide: The final step involves coupling the benzodioxole-hydrazine intermediate with methoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-METHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The hydrazinecarbonyl group could form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE
  • N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-CHLOROBENZAMIDE

Uniqueness

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]-2-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H17N3O5/c1-24-14-5-3-2-4-12(14)17(22)20-13(18(23)21-19)8-11-6-7-15-16(9-11)26-10-25-15/h2-9H,10,19H2,1H3,(H,20,22)(H,21,23)/b13-8-

InChI Key

YBQHXUPIJDEEQH-JYRVWZFOSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NN

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NN

Origin of Product

United States

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